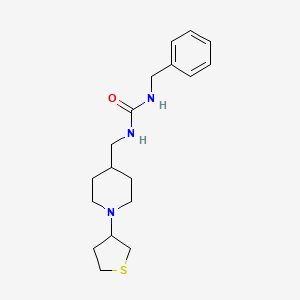![molecular formula C24H22N2O5S B2566594 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 1029792-70-8](/img/structure/B2566594.png)
3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, and a benzaldehyde group. It also contains a 1,2,5-thiadiazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms .
Scientific Research Applications
Synthetic Pathways and Chemical Intermediates
The compound contains structural motifs found in various heterocyclic compounds, which are of significant interest in the synthesis of pharmaceuticals and materials science. For instance, the benzothiadiazepine backbone is similar to those found in compounds with potential therapeutic uses. Studies on similar structures focus on novel synthesis methods, aiming to improve yield, reduce environmental impact, and enhance the biological activity of the synthesized compounds. The presence of a methoxybenzaldehyde group suggests potential for use as intermediates in the synthesis of complex molecules with specific functions, such as ligands in catalysis or active pharmaceutical ingredients (APIs) (Laroum et al., 2019).
Antioxidant Properties
Isoxazolone derivatives, to which the compound could be structurally related given its complex heterocyclic system, have shown significant biological and medicinal properties, including antioxidant activity. Research in this area aims at identifying new antioxidants that can protect against oxidative stress, a contributing factor to various chronic diseases and aging. The synthesis and evaluation of such compounds are crucial for developing new therapeutic agents or additives for food and cosmetics to enhance their protective effects against oxidative damage (Rima Laroum et al., 2019).
Organic Optoelectronics
Compounds containing benzothiadiazole units have been reviewed for their application in organic optoelectronics. The electronic properties of such compounds make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The research focuses on understanding the electronic interactions within these molecules and between the molecule and its environment to optimize the efficiency and stability of optoelectronic devices (Teck Lip Dexter Tam & Jishan Wu, 2015).
Environmental Remediation
The structure suggests potential reactivity that could be harnessed for environmental remediation, particularly in the degradation of organic pollutants. Advanced oxidation processes (AOPs) are a focal point in this research area, aiming to break down recalcitrant organic pollutants in water and soil. The compound's specific functional groups might interact with pollutants or act as catalysts in AOPs, enhancing the degradation efficiency of harmful compounds (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
3-[(5-benzyl-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-31-22-12-11-19(17-27)13-20(22)15-25-16-24(28)26(14-18-7-3-2-4-8-18)21-9-5-6-10-23(21)32(25,29)30/h2-13,17H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUEQHPCWJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

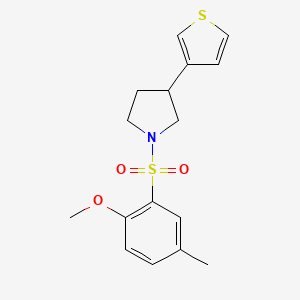
![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)
![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2566521.png)
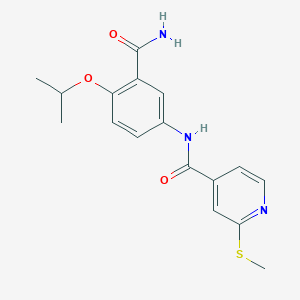

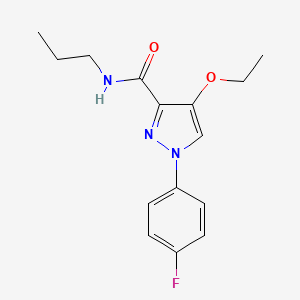
![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
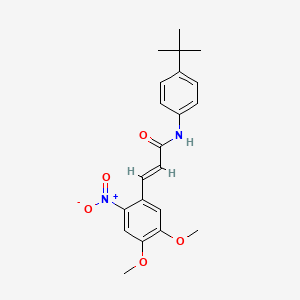
![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)
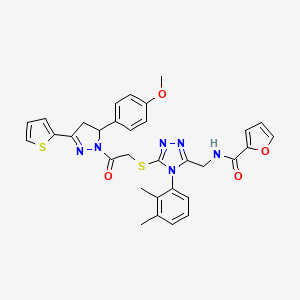
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
